(3-(2-aminoethyl)-1-methylindole) 2hcl (3-(2-aminoethyl)-1-methylindole) 2hcl
Brand Name: Vulcanchem
CAS No.: 1159826-19-3
VCID: VC8163588
InChI: InChI=1S/C11H14N2.2ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;;/h2-5,8H,6-7,12H2,1H3;2*1H
SMILES: CN1C=C(C2=CC=CC=C21)CCN.Cl.Cl
Molecular Formula: C11H15ClN2
Molecular Weight: 210.70

(3-(2-aminoethyl)-1-methylindole) 2hcl

CAS No.: 1159826-19-3

Cat. No.: VC8163588

Molecular Formula: C11H15ClN2

Molecular Weight: 210.70

* For research use only. Not for human or veterinary use.

(3-(2-aminoethyl)-1-methylindole) 2hcl - 1159826-19-3

Specification

CAS No. 1159826-19-3
Molecular Formula C11H15ClN2
Molecular Weight 210.70
IUPAC Name 2-(1-methylindol-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C11H14N2.2ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;;/h2-5,8H,6-7,12H2,1H3;2*1H
Standard InChI Key ACQZGJPUFDESCT-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)CCN.Cl.Cl
Canonical SMILES CN1C=C(C2=CC=CC=C21)CCN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-(1-methyl-1H-indol-3-yl)ethanamine dihydrochloride, reflecting its indole backbone with a methyl group at the nitrogen atom and an ethylamine side chain at the 3-position. The dihydrochloride salt form arises from protonation of the amine group, resulting in two chloride counterions . Key identifiers include:

  • CAS Registry Numbers: 2826-96-2 (dihydrochloride form) , with alternate listings (e.g., 26702-40-9, 1159826-19-3) potentially referring to related salts or base compounds .

  • Molecular Formula: C11H16Cl2N2\text{C}_{11}\text{H}_{16}\text{Cl}_2\text{N}_2 .

  • Molecular Weight: 247.16 g/mol .

Physicochemical Properties

Physical properties are critical for handling and application:

  • Density: 1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3 .

  • Boiling Point: 125.2±35.0C125.2 \pm 35.0^\circ \text{C} at 760 mmHg .

  • Flash Point: 30.3±19.4C30.3 \pm 19.4^\circ \text{C}, indicating flammability under specific conditions .

  • Vapor Pressure: 14.9±0.2mmHg14.9 \pm 0.2 \, \text{mmHg} at 25C25^\circ \text{C} .
    The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo studies.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically begins with indole or its derivatives. A representative route involves:

  • Alkylation: Introducing the aminoethyl side chain via nucleophilic substitution, often using 2-chloroethylamine.

  • Methylation: Quaternizing the indole nitrogen with methyl iodide or dimethyl sulfate.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

Reaction conditions (e.g., temperature, solvent polarity) are optimized to maximize yield and purity. For instance, Kuehne et al. (1979) achieved high-purity product using dichloromethane as a solvent and controlled stoichiometry .

Analytical Confirmation

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity.

  • Mass Spectrometry (MS): Validates molecular weight via exact mass measurement (177.956390g/mol177.956390 \, \text{g/mol}) .

  • High-Performance Liquid Chromatography (HPLC): Assesses purity, often exceeding 95% for research-grade material.

Biological Activity and Mechanisms

Neurotransmitter Interactions

As a methylated tryptamine, this compound interacts with serotonin (5-HT) receptors, particularly 5-HT1A_{1A} and 5-HT2A_{2A} subtypes . These interactions modulate neurotransmitter release, influencing mood and cognition. Studies suggest it may act as a:

  • Partial Agonist: At 5-HT1A_{1A} receptors, potentially mimicking serotonin’s anxiolytic effects.

  • Reuptake Inhibitor: Blocking serotonin transporters (SERT) to elevate synaptic serotonin levels.

Applications in Research

Neuropharmacology

The compound is distributed by the NIMH Chemical Synthesis Program to support mental health research . Key studies include:

  • Receptor Binding Assays: Quantifying affinity for serotonin receptors using radiolabeled ligands .

  • Behavioral Models: Assessing antidepressant-like effects in rodent forced-swim tests.

Chemical Probes

Researchers utilize it as a:

  • Lead Compound: For designing analogs with improved selectivity and pharmacokinetics.

  • Tool Molecule: To dissect serotonin receptor signaling pathways in vitro.

Future Directions

Therapeutic Development

Priority areas include:

  • Structure-Activity Relationships (SAR): Modifying the indole scaffold to enhance receptor specificity.

  • Toxicity Profiling: Acute and chronic toxicity studies in preclinical models.

Advanced Delivery Systems

Exploring nanoparticle encapsulation to improve blood-brain barrier penetration and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator